4-(4-Bromophenyl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
4-(4-bromophenyl)quinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-12-3-1-2-4-13(12)16-9-17-14/h1-9H |
InChI Key |
PZLJADQYUVZXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Bromophenyl Quinazoline and Its Analogues
Classical and Modern Synthetic Approaches to the Quinazoline (B50416) Core Structure
The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry. frontiersin.orgresearchgate.net Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction. These range from historical name reactions to modern, highly efficient catalytic protocols. frontiersin.orgmdpi.com
Adaptations of Gabriel and Riedel Quinazoline Synthesis
Classical methods provide the fundamental basis for quinazoline synthesis. The Gabriel synthesis, reported in 1903, involves the cyclization and subsequent oxidation of a 3,4-dihydroquinazoline precursor to form the aromatic quinazoline ring. mdpi.comresearchgate.netresearchgate.net This foundational method established a key pathway to the quinazoline core.
Another cornerstone is the Riedel synthesis, first described in 1905. mdpi.comnih.gov This method typically involves the reaction of an o-nitrobenzaldehyde with formamide (B127407) in the presence of a reducing agent like zinc in dilute acetic acid. mdpi.comnih.govresearchgate.net The reaction proceeds through the reduction of the nitro group to an amine, which then condenses with the formamide to form the quinazoline ring. A subsequent modification of this method was applied to prepare 6,7-dimethoxyquinazolines using 6-nitroveratraldehyde, demonstrating its adaptability for substituted analogues. nih.gov These classical syntheses, while historically significant, often require harsh conditions or multiple steps. mdpi.com
Modern adaptations have focused on improving yields, broadening substrate scope, and employing milder conditions. While direct modern adaptations of the Gabriel and Riedel syntheses for 4-(4-bromophenyl)quinazoline are less common, the principles of cyclizing appropriately substituted aniline (B41778) precursors remain central to many contemporary strategies.
Application and Modifications of Morgan's Methodologies for Quinazolinone Synthesis
Quinazolinones, particularly quinazolin-4-ones, are critical intermediates and analogues of quinazolines. mdpi.com Morgan's method, also known as the Grimmel, Guinther, and Morgan's synthesis, is a classical route to 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. mdpi.comnih.govscispace.com The reaction involves heating an o-acylaminobenzoic acid (such as 2-acetamidobenzoic acid) with a primary amine in the presence of a dehydrating agent like phosphorous trichloride (B1173362). mdpi.comencyclopedia.pub
This methodology provides a reliable route to the quinazolinone core, which can then be chemically modified to yield quinazolines. For instance, the ketone group at the C-4 position can be converted to a leaving group (e.g., a chloride) and subsequently substituted. scielo.br Modifications to this approach focus on using different coupling reagents and expanding the variety of applicable amines and benzoic acid derivatives to generate diverse libraries of quinazolinone compounds. wisdomlib.org
Targeted Synthesis of this compound
The direct construction of this compound involves forming the heterocyclic ring system with the bromophenyl substituent already in place at the 4-position.
Direct Synthetic Pathways to this compound
A notable direct pathway to this compound is through electrochemical synthesis. An anodic direct oxidation method has been developed that utilizes 2-aminobenzophenone (B122507) derivatives and an amine as the carbon and nitrogen source. acs.orgnih.gov In a specific example, this compound was prepared from (2-aminophenyl)(4-bromophenyl)methanone and tetramethylethylenediamine (TMEDA) as the C1 source, with an electrolyte acting as the nitrogen source. This metal-free and oxidant-free reaction proceeds under mild conditions and achieves a high isolated yield. acs.orgnih.gov
Table 1: Electrochemical Synthesis of this compound acs.orgnih.gov
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| (2-Aminophenyl)(4-bromophenyl)methanone | TMEDA, NH₄PF₆ (electrolyte) | Constant current (5 mA/cm²), DMSO/H₂O, 80 °C | This compound | 95% |
This electrosynthesis represents a green and efficient approach for the direct construction of the target molecule. nih.gov
Multi-component Reactions in the Formation of Bromophenyl Quinazoline Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.gov Several MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives.
One prominent example is the lactic acid-promoted, three-component, solvent-free reaction between a 2-aminobenzophenone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). mjcce.org.mk While this specific study produced a 2-(4-bromophenyl)-4-phenylquinazoline (B1589102) from 4-bromobenzaldehyde, the methodology highlights a versatile strategy. By selecting (2-aminophenyl)phenylmethanone and 4-bromobenzaldehyde, this reaction could theoretically be adapted to place the bromophenyl group at the 2-position. mjcce.org.mk
Another strategy involves a copper-catalyzed one-pot, three-component reaction of an ortho-bromoaromatic ketone, an aldehyde, and aqueous ammonia (B1221849) as the nitrogen source. mdpi.com This approach is significant as it directly uses a brominated precursor to build the heterocyclic system, yielding functionalized quinazolines in moderate to good yields. mdpi.com The Ugi four-component reaction has also been employed, using starting materials like o-bromobenzoic acids to construct complex polycyclic quinazolinones, demonstrating the power of MCRs in building diversity from bromo-functionalized precursors. nih.govacs.org
Metal-Catalyzed Coupling Reactions for Bromophenyl Quinazoline Construction
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-C and C-N bond formation. mdpi.comnih.gov These reactions are used both to construct the quinazoline ring itself and to functionalize a pre-existing quinazoline core.
Palladium-catalyzed cross-coupling reactions are particularly versatile. nih.govnih.gov For instance, a halogenated quinazoline, such as 2,4-dichloroquinazoline (B46505), can undergo selective Suzuki or Stille cross-coupling reactions. nih.gov The higher reactivity of the C-4 position allows for the selective introduction of a substituent. A Suzuki-Miyaura coupling reaction between a 4-chloroquinazoline (B184009) and 4-bromophenylboronic acid would be a viable route to install the 4-(4-bromophenyl) group.
Copper-catalyzed reactions are also widely used. organic-chemistry.org A ligand-free, copper-catalyzed cascade reaction between (2-bromophenyl)methylamines and amides proceeds via a sequential Ullmann-type coupling and aerobic oxidation to furnish quinazoline derivatives. organic-chemistry.org This demonstrates the construction of the quinazoline ring from a brominated starting material. In a different approach, a copper-catalyzed isocyanide insertion reaction was used to synthesize 3-(4-bromophenyl)quinazolin-4(3H)-one, showcasing the formation of a C-N bond between the quinazolinone nitrogen and the bromophenyl group. acs.org
Table 2: Examples of Metal-Catalyzed Reactions in Quinazoline Synthesis
| Reaction Type | Catalyst/Reagents | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, K₂CO₃ | 6-Iodoquinazolin-4(3H)-one, Arylboronic acid | 6-Arylquinazolin-4(3H)-one | mdpi.com |
| Stille Coupling | Pd(PPh₃)₄, CuI | 5-Chlorotriazoloquinazoline, Heteroarylstannane | 5-Heteraryltriazoloquinazoline | nih.gov |
| Ullmann-type Coupling | Cu Catalyst (ligand-free) | (2-Bromophenyl)methylamine, Amide | Substituted Quinazoline | organic-chemistry.org |
| Isocyanide Insertion | Cu Catalyst | 2-Iodobenzamide, 4-Bromoaniline, Isocyanide | 3-(4-Bromophenyl)quinazolin-4(3H)-one | acs.org |
| Three-Component Tandem | Pd Catalyst | 2-Aminobenzonitrile, Aldehyde, Arylboronic acid | Substituted Quinazoline | organic-chemistry.org |
These metal-catalyzed methods offer high efficiency and functional group tolerance, making them indispensable for the synthesis of complex molecules like this compound and its derivatives. mdpi.commdpi.com
Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Quinazoline Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of aryl-substituted heterocycles. The Suzuki-Miyaura and Heck reactions are particularly relevant for the synthesis of this compound.
The Suzuki-Miyaura coupling reaction , first reported in 1979, involves the reaction of an organoboron compound with an organohalide and is catalyzed by a palladium(0) complex. mdpi.comwikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org For the synthesis of 4-arylquinazolines, a common approach involves the coupling of a 4-haloquinazoline with an arylboronic acid. The C4 position of the quinazoline ring is known to be quite electrophilic, making it susceptible to nucleophilic attack. mdpi.com
Microwave-promoted regioselective Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of diarylquinazolines. mdpi.com For instance, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline has been coupled with arylboronic acids to afford C-4 substituted products exclusively. nih.gov The reaction typically utilizes a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like Na₂CO₃, and a suitable solvent system, often a mixture of DME and ethanol. mdpi.comnih.gov The use of microwave irradiation can significantly reduce reaction times. mdpi.com
The Heck reaction , another cornerstone of palladium catalysis, involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgmdpi.com While traditionally used for the vinylation or arylation of olefins, its application has been extended to the synthesis of complex heterocyclic systems. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgmdpi.com Although direct application to form the this compound via a Heck reaction is less commonly reported than the Suzuki coupling, the principles of palladium-catalyzed C-C bond formation are fundamental to modern organic synthesis.
Copper-Catalyzed Cyclization and Annulation Methodologies
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for the synthesis of quinazolines and their derivatives. chim.it These methods often involve cyclization and annulation strategies, forming the core heterocyclic ring system.
Utilization of Supported Copper Oxide Nanoparticles
Heterogeneous catalysis using supported copper oxide nanoparticles offers several advantages, including easy catalyst separation, recyclability, and high reactivity due to a large surface area. chim.itrsc.org CuO nanoparticles have been effectively used as catalysts for the synthesis of quinazoline derivatives. nih.govresearchgate.net For example, a series of quinazolines were synthesized from 2-aminobenzophenones and benzylic amines in good to excellent yields using CuO nanoparticles supported on kaolin. rsc.org In another study, CuO nanoparticles catalyzed the aerobic oxidative coupling of N-arylamidines with aromatic aldehydes or benzyl (B1604629) alcohols to produce quinazolines. nih.govresearchgate.net This method is advantageous as it does not require a base or an organic oxidant, and the catalyst can be recycled. nih.gov
More recently, CuO nanoparticles supported on activated carbon have been developed for the one-pot, three-component synthesis of quinazolines from 2-bromobenzaldehydes, amines, and sodium azide (B81097) in a green solvent like PEG-400. acs.org
Cu(I)- and Cu(II)-Catalyzed Reactions for Quinazolinone Derivatives
Both Cu(I) and Cu(II) salts are effective catalysts for the synthesis of quinazolinone derivatives, which can be precursors to quinazolines. These reactions often proceed through cascade or domino sequences involving C-N and C-C bond formations.
Cu(I)-catalyzed reactions have been employed in various synthetic routes. For instance, a Cu(I)-catalyzed multipathway domino strategy for the synthesis of 2-substituted quinazolinones uses TMSN₃ as a nitrogen source, reacting 2-bromobenzamide (B1207801) with aldehydes, alcohols, or methyl arenes. organic-chemistry.org Another approach involves a CuI-catalyzed tandem reaction of (2-bromophenyl)-methylamine derivatives and amides under air. organic-chemistry.org This ligand-free method proceeds via a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.org
Cu(II)-catalyzed reactions also play a significant role. A novel Cu(II)-catalyzed domino reaction has been developed for the construction of 2-aryl quinazolinones from 2-halobenzamides and arylmethanamines without the need for any ligand or additive. rhhz.net This reaction involves N-(α-substituted)benzylation, benzylic C-H amidation, and C-C or C-H bond cleavage. rhhz.net Researchers have optimized conditions for the copper-catalyzed cascade coupling of 2-halobenzamides with benzylamine, finding that CuBr₂ in DMSO at 130°C provides the best yields. rhhz.net Furthermore, Cu(OTf)₂ has been identified as an effective catalyst for the one-pot reaction between amidines and DMSO to form quinazolines. mdpi.com
Sustainable and Green Chemistry Approaches in Bromophenyl Quinazoline Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions for the production of quinazoline derivatives.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has gained prominence as it often leads to shorter reaction times, higher yields, and cleaner reaction profiles. bohrium.comnih.gov Several methods for the synthesis of quinazolines and quinazolinones under microwave irradiation have been reported. For example, a rapid, solvent-free synthesis of quinazolino[4,3-b]quinazolin-8-ones from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters has been achieved using microwave heating. nih.gov
Antimony(III) trichloride has been used as an effective catalyst for the condensation of anthranilic amide with aldehydes under solvent-free microwave conditions to produce quinazolin-4(3H)-ones in high yields within minutes. scispace.com Microwave irradiation has also been successfully applied to the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines in 2-propanol, demonstrating significant advantages over classical heating methods. mdpi.com
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key principle of green chemistry. Several solvent-free methods for quinazoline synthesis have been developed. One such method involves the aza-Diels–Alder reaction of 2-naphthylamine, an aldehyde, and ammonium acetate under microwave irradiation without any solvent to produce tetrahydroquinazolines. rsc.org Another example is the one-pot condensation of anthranilamide with aldehydes or ketones catalyzed by SbCl₃ under solvent-free microwave irradiation. scispace.com Additionally, 3-substituted 2-methyl quinazoline-4(3H)-one derivatives have been synthesized in excellent yields under solvent-free ultrasonic irradiation. nih.gov
Electrosynthetic Methods for the Formation of Quinazoline and Quinazolinone Derivatives
Electrosynthesis has emerged as a sustainable and efficient alternative for constructing quinazoline and quinazolinone scaffolds, avoiding the need for chemical oxidants and metal catalysts. nih.govacs.org These methods are characterized by their mild reaction conditions, broad substrate scope, and often utilize aqueous media, aligning with the principles of green chemistry. nih.govacs.org
One prominent electrosynthetic approach involves the anodic direct oxidation of o-carbonyl-substituted anilines and amines. nih.govacs.org This C(sp³)-H amination/C-N cleavage reaction proceeds in an undivided cell, typically with a platinum plate as the working electrode. nih.govacs.org The reaction can be carried out in a solvent mixture of DMSO and water at 80°C, using an electrolyte such as NH₄PF₆. nih.govacs.org This method has proven to be scalable, affording high yields of the desired quinazoline products. nih.govacs.org
Another electrochemical strategy focuses on the acid-catalyzed cyclization of 2-aminobenzamides with aldehydes. arkat-usa.org This process can be conducted at room temperature using a combination of carbon and aluminum electrodes with acetic acid serving as an inexpensive electrolyte. arkat-usa.org This method demonstrates good functional group tolerance and provides moderate to good yields of quinazolin-4(3H)-one derivatives. arkat-usa.org The proposed mechanism involves the interconversion of an imine intermediate to a cyclized compound, which then undergoes anodic oxidation to furnish the final product. arkat-usa.org
These electrosynthetic routes offer a facile and environmentally friendly pathway for the construction of quinazolines and quinazolinones under mild conditions. nih.govacs.org
Strategic Derivatization and Functionalization of this compound Scaffolds
The this compound core is a versatile scaffold amenable to a wide range of derivatization and functionalization reactions, allowing for the systematic exploration of chemical space and the development of analogues with tailored properties.
Functionalization at Specific Positions (e.g., C-2, C-3, C-6 of the quinazoline ring)
The quinazoline ring presents several positions for selective functionalization. The C-4 position is particularly electrophilic and susceptible to nucleophilic substitution, a feature that has been widely exploited in the synthesis of diverse analogues. rroij.com For instance, 4-chloro-2-phenylquinazoline (B1330423) can react with various amines in the presence of a palladium catalyst to yield 2-phenyl-4-(hetero or aryl)-aminoquinazolines. rroij.com
The C-2 and N-3 positions are also common sites for modification. rroij.com For example, 2,3-disubstituted quinazolines can be prepared, and the introduction of different substituents at these positions can significantly influence the biological activity of the resulting compounds. rroij.com
Functionalization at the C-6 position can be achieved through palladium-catalyzed cross-coupling reactions. rroij.com This allows for the introduction of various moieties, such as pyrimidine rings, to create novel heterocyclic frameworks. rroij.com
Electrochemical methods have also been developed for the direct C-H functionalization of the quinazoline core. acs.org Electrocatalytic C4–H bond diversification of 2-phenyl quinazoline has been demonstrated, enabling the introduction of benzoyl, acetyl, phenol, ether, phosphonate, and nitroalkane groups via a radical addition pathway. acs.orgresearchgate.net This approach is notable for being free of sacrificial oxidants and additives. acs.org
Incorporation of Diverse Heterocyclic Moieties and Linkers
The versatility of the this compound scaffold is further enhanced by the ability to incorporate a wide array of heterocyclic moieties and linkers. This strategy is often employed to explore structure-activity relationships and to develop compounds with novel properties.
One common approach involves the coupling of the quinazoline core with other heterocyclic rings. For instance, a pyrimidine moiety can be attached to the quinazolin-4(3H)-one at the N-3 position via an azomethine linker (-C=N). rroij.com Similarly, various heterocyclic amines can be introduced at the C-4 position of the quinazoline ring. rroij.com
The introduction of chalcone (B49325) moieties has also been explored as a means of modifying the properties of quinazoline derivatives. mdpi.com
Modular Approaches for Advanced Bromophenyl Quinazoline Analogues
Modular or diversity-oriented synthesis provides a powerful strategy for the rapid generation of libraries of complex and structurally diverse quinazoline analogues. amazonaws.com These approaches often rely on multi-component reactions or sequential coupling strategies to build molecular complexity from simple starting materials.
One such modular approach involves the use of the Suzuki reaction. For example, 2,4-dichloroquinazoline can be sequentially functionalized. First, reaction with an amine at the more reactive C-4 position, followed by a Suzuki coupling reaction at the C-2 position with a substituted boronic acid, such as 4-bromophenylboronic acid, allows for the introduction of diverse substituents at both positions. heteroletters.org
Another modular strategy involves the development of functionalized pyridines that can be subsequently used to construct more complex quinazoline-based structures. benthamscience.com These modular syntheses enable the systematic variation of different parts of the molecule, facilitating the exploration of structure-property relationships in a controlled manner.
Biological Activity Investigations of Bromophenyl Quinazoline Derivatives in Vitro and Preclinical Studies
In Vitro Anti-inflammatory Efficacy Studies
The potential of bromophenyl quinazoline (B50416) derivatives to counter inflammation has been a key area of research. These studies explore the mechanisms by which these compounds might exert their effects, including their impact on protein function and the expression of genes involved in the inflammatory response.
Mechanisms of Action via Protein Denaturation Assays
One of the initial tests to screen for anti-inflammatory activity involves assessing a compound's ability to prevent protein denaturation. Denaturation, the loss of a protein's natural structure, is implicated in inflammatory processes. In a study utilizing Bovine Serum Albumin (BSA), a common protein used in these assays, 3-(4-Bromophenyl)-4-(3H)quinazolinone was identified as having significant in vitro anti-inflammatory activity. rasayanjournal.co.in This compound, along with 3-(4-methylphenyl)-4-(3H)quinazolinone, demonstrated the highest efficacy among the synthesized derivatives in preventing protein denaturation, with their performance benchmarked against the standard anti-inflammatory drug, Ibuprofen. rasayanjournal.co.in
Table 1: In Vitro Anti-inflammatory Activity of Quinazolinone Derivatives by Protein Denaturation Assay
| Compound | Anti-inflammatory Activity | Reference |
|---|---|---|
| 3-(4-Bromophenyl)-4-(3H)quinazolinone | High | rasayanjournal.co.in |
| 3-(4-methylphenyl)-4-(3H)quinazolinone | High | rasayanjournal.co.in |
| Ibuprofen | Standard | rasayanjournal.co.in |
Modulation of Inflammatory Gene Expression
Further investigation into the anti-inflammatory mechanisms of quinazoline derivatives has focused on their ability to influence the expression of specific genes that are upregulated during inflammation. Key among these are cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β). Research has shown that certain quinazolinone derivatives can inhibit the expression of these pro-inflammatory genes. nih.gov
Studies on related halo-substituted compounds have demonstrated that they can suppress the mRNA expression of TLR4, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com Specifically, some synthetic halo-azachalcones showed more significant inhibition of these inflammatory markers compared to halo-chalcones. mdpi.com The expression of COX-2, a key enzyme in the production of inflammatory mediators, is also a target. nih.gov Research on pyrimidine (B1678525) derivatives has shown that some compounds can significantly decrease both the mRNA and protein levels of iNOS and COX-2. rsc.org These findings suggest that the anti-inflammatory effects of these compounds may be mediated through the downregulation of critical inflammatory genes.
Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathways
The transcription factor Nuclear Factor-κB (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including COX-2, TNF-α, and various interleukins. nih.govmdpi.com The inhibition of the NF-κB signaling pathway is therefore a significant target for anti-inflammatory drug development.
Research has indicated that some quinazolinone derivatives may exert their anti-inflammatory effects by suppressing the NF-κB pathway. nih.gov For instance, studies have shown that certain compounds can inhibit the phosphorylation of NF-κB, a critical step in its activation. nih.gov The ability of some quinazoline derivatives to act as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the NF-κB pathway has also been explored. uni-saarland.demdpi.com This dual inhibition could offer a multi-pronged approach to tackling inflammation and related diseases. The binding of TNF-α to its receptors, which in turn activates NF-κB, is another point of intervention. mdpi.com
Antioxidant Potential via Radical Scavenging Assays
In addition to their anti-inflammatory properties, bromophenyl quinazoline derivatives have been evaluated for their antioxidant potential. Antioxidants are crucial for neutralizing harmful free radicals in the body, which can contribute to cellular damage and various diseases.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Free Radical Scavenging Activity
The DPPH assay is a standard method used to evaluate the free-radical scavenging ability of a compound. A change in color from purple to yellow indicates that the compound is able to donate a hydrogen atom or an electron to neutralize the DPPH radical, demonstrating its antioxidant capacity. sapub.org
Several studies have highlighted the DPPH radical scavenging activity of bromophenyl quinazoline derivatives. One study found that 3-(4-Bromophenyl)-4-(3H)quinazolinone was among the most active compounds in scavenging DPPH radicals. rasayanjournal.co.in Other research on related quinazoline derivatives also demonstrated moderate to high interaction with the DPPH radical. sapub.org The antioxidant activity of these compounds is attributed to their chemical structure, which allows for electron delocalization or hydrogen radical donation. sapub.org
Table 2: DPPH Radical Scavenging Activity of Selected Quinazolinone Derivatives
| Compound | DPPH Scavenging Activity | Reference |
|---|---|---|
| 3-(4-Bromophenyl)-4-(3H)quinazolinone | High | rasayanjournal.co.in |
| 3-(4-methoxyphenyl)-4-(3H)quinazolinone | High | rasayanjournal.co.in |
| 3-(4-methylphenyl)-4-(3H)quinazolinone | High | rasayanjournal.co.in |
| 3-(2,6-dimethylphenyl)-4-(3H)quinazolinone | High | rasayanjournal.co.in |
Nitric Oxide Scavenging Capacity
Nitric oxide (NO) is a signaling molecule that can act as a pro-inflammatory mediator under certain conditions. sapub.org The ability of a compound to scavenge nitric oxide is therefore another important measure of its antioxidant and anti-inflammatory potential.
Studies have shown that quinazolinone derivatives can be potent nitric oxide scavengers. rasayanjournal.co.insapub.org Research indicates that these compounds can effectively reduce the concentration of nitric oxide, suggesting another mechanism through which they may exert their beneficial biological effects. rasayanjournal.co.insapub.org
Hydrogen Peroxide Scavenging Properties
In the realm of antioxidant activity, the ability of a compound to scavenge reactive oxygen species (ROS) is a critical measure of its potential to mitigate oxidative stress-induced cellular damage. Hydrogen peroxide (H₂O₂) is a significant ROS, and its effective removal is a key indicator of antioxidant capacity.
Studies on quinazolinone derivatives have demonstrated their potential as hydrogen peroxide scavengers. For instance, in a study evaluating a series of quinazolin-4(3H)-one derivatives, 3-(4-Bromophenyl)-4-(3H)quinazolinone was among the compounds that exhibited the highest scavenger activity. rasayanjournal.co.in This suggests that the presence of the bromophenyl moiety contributes to the antioxidant potential of the quinazoline core. Further research has shown that indolo[1,2-c]quinazoline derivatives also possess free radical scavenging activity, with para-substituted compounds, including those with a 4-bromophenyl group, being identified as potent antioxidants. jrespharm.com The scavenging activity of these compounds is often evaluated by their ability to reduce the concentration of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to scavenge hydroxyl radicals formed from hydrogen peroxide. rasayanjournal.co.injrespharm.com
The antioxidant potential of these compounds is attributed to their chemical structure, which allows them to donate a hydrogen atom to free radicals, thereby neutralizing them. sapub.org The specific electronic properties conferred by the bromine substitution on the phenyl ring can influence this activity.
Preclinical Anticancer and Antiproliferative Research
The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this core structure. tandfonline.com Research into bromophenyl quinazoline derivatives has revealed their significant potential as anticancer and antiproliferative agents through various mechanisms of action.
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER2, VEGFR-2)
Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling pathways that control cell growth, differentiation, and survival. ontosight.ai Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Bromophenyl quinazoline derivatives have been extensively investigated as inhibitors of several key RTKs.
The epidermal growth factor receptor (EGFR) is a member of the ErbB family of RTKs and its overactivity is implicated in numerous cancers. tandfonline.com The 4-anilinoquinazoline (B1210976) scaffold is a recognized motif for potent EGFR tyrosine kinase inhibitors (TKIs). nih.gov
A novel series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated as potential dual EGFR/HER2 inhibitors. nih.govmdpi.com Within this series, the derivative featuring a 4-bromo-phenylethylidene-hydrazinyl moiety at the 4-position demonstrated the highest inhibitory activity against wild-type EGFR (EGFRwt), with an IC50 value of 46.1 nM, which is comparable to the established TKI lapatinib (B449) (IC50 = 53.1 nM). nih.govmdpi.com Structure-activity relationship (SAR) studies revealed that para-substitution on the phenyl ring with electron-withdrawing groups, such as bromine, chlorine, and fluorine, resulted in higher inhibitory activity compared to electron-donating groups. nih.govmdpi.com
Furthermore, research into quinazoline derivatives has also addressed the challenge of acquired resistance to EGFR TKIs, often caused by mutations in the EGFR kinase domain, such as the T790M mutation. japsonline.com While specific data on 4-(4-Bromophenyl)quinazoline against mutated EGFR is part of broader investigations into quinazoline scaffolds, the general strategy involves designing compounds that can effectively bind to the altered ATP-binding pocket of the mutated receptor. japsonline.com The structural modifications on the quinazoline core, including substitutions on the phenyl ring, are critical in achieving this.
Interactive Data Table: EGFR and HER2 Inhibition by Bromophenyl Quinazoline Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity (IC50) | Reference |
| 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline | EGFRwt | 46.1 | MDA-MB-231 | Increased vs. Lapatinib | nih.govmdpi.com |
| Lapatinib (Reference) | EGFRwt | 53.1 | - | - | nih.govmdpi.com |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | 96 | MCF-7 | 2.49 µM | mdpi.com |
| 3i (a quinazolin-4(3H)-one derivative) | HER2 | 79 | - | - | tandfonline.com |
| Lapatinib (Reference) | HER2 | 78 | - | - | tandfonline.com |
In addition to EGFR, Human Epidermal Growth Factor Receptor 2 (HER2) is another important member of the ErbB family and a target in cancer therapy. tandfonline.com Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit excellent inhibitory activity against HER2. For example, compound 3i from one study showed an IC50 of 0.079 µM, which is comparable to the reference drug lapatinib (IC50 = 0.078 µM). tandfonline.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Quinazoline-based compounds have been developed as VEGFR-2 inhibitors. For instance, a series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov While direct data for a this compound is not specified in this context, the general quinazoline scaffold is effective in targeting the ATP binding domain of VEGFR-2. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4/6)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle. Their aberrant activity can lead to uncontrolled cell proliferation, a hallmark of cancer. Therefore, CDK inhibitors are a promising class of anticancer drugs.
Research has demonstrated that quinazolin-4(3H)-one derivatives can act as potent inhibitors of CDKs. tandfonline.com In one study, a series of these derivatives were tested for their inhibitory activity against CDK2. Several compounds, including those with structural similarities to bromophenyl quinazolines, exhibited good inhibitory activity. tandfonline.com For example, compound 2i showed an IC50 of 0.128 µM against CDK2. tandfonline.com Molecular docking studies have suggested that these compounds can act as ATP non-competitive type-II inhibitors of CDK2. tandfonline.com
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. nih.gov PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Quinazoline-based structures have been explored for their potential as PARP inhibitors. mdpi.comijnrd.org Novel 4-hydroxyquinazoline (B93491) derivatives have been designed and synthesized to enhance sensitivity in PARP inhibitor-resistant cells. nih.gov While specific derivatives containing a 4-bromophenyl group were not the lead compounds in these studies, the introduction of a bromine atom on the benzene (B151609) ring was noted to significantly influence the inhibitory activity. nih.gov The development of quinazolinone derivatives as PARP inhibitors is an active area of research, with the aim of overcoming resistance and expanding their therapeutic application. nih.govresearchgate.net
Topoisomerase and Heat Shock Protein 90 (Hsp90) Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. mdpi.compreprints.org They are validated targets for anticancer drugs. Some fused heterocyclic systems incorporating a thiazolo[3,2-a]pyrimidine scaffold, which can be related to quinazoline structures, have shown potent inhibitory activity against Topoisomerase II. For example, an ethyl carboxylate derivative with a 4-bromophenyl substituent was identified as a potent inhibitor. mdpi.compreprints.org
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. While the provided information does not detail specific this compound derivatives as Hsp90 inhibitors, the broader class of 2-amino-4-phenylquinazoline derivatives has been patented for their use as Hsp90 modulators. google.com.pg
Effects on Cancer Cell Cycle Progression and Apoptosis Induction
Derivatives of this compound have been investigated for their potential to influence the cell cycle of cancer cells and induce apoptosis, which is a programmed cell death.
One study synthesized a series of novel quinazoline derivatives and evaluated their anticancer activity. nih.gov Among them, compound 18 , (E)-3-(4-Bromophenyl)-1-(4-((2-phenylquinazolin-4-yl)amino)phenyl)prop-2-en-1-one, demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov Further investigation revealed that this compound could arrest the cell cycle at the G2/M phase and induce apoptosis in MGC-803 cells. nih.gov The induction of apoptosis was confirmed by the upregulation of cleaved PARP, a key marker of this process. nih.gov
Another derivative, N-(4-Bromophenyl)-2-phenylquinazolin-4-amine (9) , also showed broad-spectrum antitumor activity. mdpi.com Studies on other quinazolinone derivatives have shown that they can induce apoptosis through various mechanisms, including the activation of caspase cascades and modulation of the Bcl-2 family of proteins. nih.govtandfonline.com For instance, certain quinazolinone-chalcone hybrids have been shown to arrest the cell cycle at the G1 phase in MCF-7 cancer cells and at the G2/M phase in HepG-2 cancer cells, leading to apoptosis. tandfonline.com
The cytotoxic effects of some bromophenyl-containing thiazole (B1198619) and benzimidazole (B57391) derivatives have also been linked to cell cycle arrest and apoptosis induction. researchgate.netmdpi.com
Interactive Data Table: Anticancer Activity of Bromophenyl Quinazoline Derivatives
| Compound Name | Cancer Cell Line | Activity | Reference |
| (E)-3-(4-Bromophenyl)-1-(4-((2-phenylquinazolin-4-yl)amino)phenyl)prop-2-en-1-one | MGC-803 | IC50 of 0.85 μM, G2/M cell cycle arrest, apoptosis induction | nih.gov |
| N-(4-Bromophenyl)-2-phenylquinazolin-4-amine | Various | Broad-spectrum antitumor activity | mdpi.com |
Antimicrobial Activities
Antibacterial Spectrum against Gram-positive and Gram-negative Strains
Quinazoline derivatives are recognized for their antibacterial properties, often exhibiting a broad spectrum of activity. nih.govujpronline.com The presence and position of a halogen atom, such as bromine, on the quinazoline ring can significantly influence their antibacterial efficacy. nih.gov
Studies have shown that quinazolinone derivatives can be particularly effective against Gram-positive bacteria. nih.govfrontiersin.org For instance, some synthesized quinazolinone derivatives demonstrated potent activity against Gram-positive bacteria but had no effect on the Gram-negative species Pseudomonas aeruginosa. nih.gov The enhanced permeability of the bacterial cell wall in Gram-positive bacteria is thought to contribute to this susceptibility. nih.gov
Conversely, other research has indicated that certain tricyclic quinazolinone derivatives exhibit better bacteriostatic activity against Gram-negative bacteria. nih.gov A study on newer quinazolin-4(3H)-one derivatives revealed that the parent 2-phenyl-3-amino quinazoline-4(3H)-one had moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org
The introduction of a bromophenyl group has been explored in various quinazoline-related structures. For example, 2-(4-bromophenyl)-quinazolin-4(3H)-one was noted for its α-glucosidase inhibitory activity, a target that can be relevant in antibacterial research. researchgate.net Furthermore, the presence of halogens on the aromatic ring of quinazolinone derivatives has been linked to a positive contribution to their antibacterial and antifungal activities. iajps.comeprajournals.com
Interactive Data Table: Antibacterial Spectrum of Bromophenyl Quinazoline Derivatives
| Derivative Type | Gram-positive Bacteria | Gram-negative Bacteria | Reference |
| Quinazolinone derivatives | Potent activity | Variable activity | nih.gov |
| 2-phenyl-3-amino quinazoline-4(3H)-one | Moderate activity | Moderate activity | frontiersin.org |
| Halogenated quinazolinone derivatives | Enhanced activity | Enhanced activity | iajps.comeprajournals.com |
Antifungal Spectrum and Efficacy
Quinazoline derivatives have also demonstrated significant antifungal properties. nih.govraco.cat The substitution pattern on the quinazoline ring, including the presence of a bromophenyl group, plays a crucial role in determining the antifungal spectrum and efficacy. mdpi.comderpharmachemica.com
Several studies have highlighted the broad-spectrum antifungal activity of various quinazoline derivatives against different fungal strains. nih.govraco.cat For instance, a series of biquinazoline diselenide compounds, synthesized from substituted 4-chloroquinazoline (B184009), exhibited wide-spectrum antifungal activities against several plant pathogenic fungi. raco.cat
Specifically, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide has shown strong antifungal activity against Fusarium moniliforme. mdpi.com Other research has indicated that newly synthesized quinazolin-4(3H)-one's new Schiff bases possess mild to considerable fungicidal properties against Aspergillus niger and Candida albicans. jclmm.com Fused pyrolo-quinazolinone and pyridazine-quinazolinone derivatives have also shown good activity against these fungi. nih.gov
The substitution of a phenyl ring with a chlorine atom has been noted to have a significant effect on the fungicidal activity of certain quinazolinone metal chelates. derpharmachemica.com This suggests that halogen substitution, in general, can enhance antifungal potential.
Interactive Data Table: Antifungal Activity of Bromophenyl Quinazoline Derivatives
| Compound/Derivative Type | Fungal Strain(s) | Activity | Reference |
| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity | mdpi.com |
| Biquinazoline diselenides | G. zeae, F. oxysporum, C. mandshurica, R. solani, etc. | Wide-spectrum activity | raco.cat |
| Quinazolin-4-(3H)-one Schiff bases | Aspergillus niger, Candida albicans | Mild to considerable activity | jclmm.com |
| Fused pyrolo- and pyridazine-quinazolinones | Aspergillus niger, Candida albicans | Good activity | nih.gov |
Antiviral Efficacy Studies
Anti-Human Immunodeficiency Virus (HIV) Activity
The quinazoline scaffold is a key component in the development of anti-HIV agents. nih.govnih.gov Derivatives of quinazoline have been shown to target various stages of the HIV life cycle. nih.govmdpi.com
Several studies have synthesized and tested quinazoline derivatives for their anti-HIV-1 activity. For example, a series of 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines showed moderate anti-HIV-1 potency. nih.gov Another study on novel hybrid quinazoline–triazine derivatives also reported anti-HIV activity. nih.gov
More specifically, research into allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) has involved the use of quinazolinone scaffolds. tandfonline.com By performing isosteric substitutions on a thienopyrimidinone hit scaffold, a novel series of highly active RNase H allosteric quinazolinone inhibitors was developed. tandfonline.com
While direct studies focusing solely on the anti-HIV activity of "this compound" are limited in the provided results, the broader research on quinazoline derivatives, including those with halogen substitutions, indicates the potential of this chemical space for developing novel anti-HIV therapies. nih.gov
Anti-Hepatitis C Virus (HCV) Activity
The quinazoline scaffold is a key structural component in the development of various antiviral agents, including those targeting the Hepatitis C Virus (HCV). nih.govnih.gov The HCV NS5B protein, an RNA-dependent RNA polymerase (RdRp), is essential for viral replication and serves as a prime target for direct-acting antiviral drugs due to the lack of a similar enzyme in mammalian cells. nih.gov
Research into quinazoline derivatives has identified compounds with significant inhibitory effects against HCV. A series of novel 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives were synthesized and evaluated for their anti-HCV activity in subgenomic replicon assays. nih.gov Among these, certain compounds demonstrated high potency and selectivity, marking them as promising candidates for further development into more effective anti-HCV agents. nih.gov The exploration of quinazoline-based compounds continues to be a viable strategy in the search for new HCV inhibitors. google.com
Table 1: Anti-HCV Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.
| Compound | HCV Genotype | Activity (EC₅₀) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 11a | GT1b | 0.984 µM | 160.71 | nih.gov |
| Compound 11b | GT1b | 1.38 µM | 71.75 | nih.gov |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ value indicates higher potency. SI (Selectivity Index) is the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀). A higher SI indicates a more favorable safety profile.
Anti-Cytomegalovirus Activity
Quinazoline derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV), a major pathogen that can cause severe disease in newborns and immunocompromised individuals. nih.govfrontiersin.org The antiviral mechanism of these compounds is primarily linked to the specific inhibition of the HCMV-encoded protein kinase pUL97, which is a crucial determinant of viral replication. nih.gov
Studies have shown that certain quinazoline compounds can effectively block the in vitro kinase activity of pUL97, with 50% inhibitory concentrations (IC₅₀) in the nanomolar range (30 to 170 nM). nih.gov This inhibition of pUL97 kinase activity suppresses HCMV replication in primary human fibroblasts with high efficiency. The antiviral potency of these quinazolines is comparable to that of ganciclovir (B1264), a standard anti-HCMV drug. nih.govmdpi.com
A significant advantage of these quinazoline inhibitors is their effectiveness against clinical HCMV isolates that have developed resistance to conventional antiviral therapies, such as those resistant to ganciclovir and cidofovir. nih.gov Furthermore, kinetic analyses have confirmed that the mechanism of action involves the specific inhibition of viral early-late protein synthesis, which is consistent with a blockage of pUL97 function. nih.gov
Table 2: In Vitro Anti-HCMV Activity of Quinazoline Compounds This table is interactive. You can sort and filter the data.
| Compound Type | Target | Activity (IC₅₀) | Antiviral Assay (EC₅₀) | Reference |
|---|---|---|---|---|
| Quinazoline Compound Ax7376 | pUL97 Kinase | 30-170 nM (range for 3 compounds) | 2.4 ± 0.4 µM | nih.gov |
| Quinazoline Compound Ax7396 | pUL97 Kinase | 30-170 nM (range for 3 compounds) | 3.4 ± 0.6 µM | nih.gov |
| Quinazoline Compound Ax7543 | pUL97 Kinase | 30-170 nM (range for 3 compounds) | 3.9 ± 1.1 µM | nih.gov |
| Quinazoline Artemisinin Hybrid 4a | Cytomegalovirus | Not Specified | 0.15-0.21 µM (range for 2 compounds) | mdpi.com |
| Quinazoline Artemisinin Hybrid 4b | Cytomegalovirus | Not Specified | 0.15-0.21 µM (range for 2 compounds) | mdpi.com |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in a cellular assay.
Modulation of Nuclear Receptors and Other Biological Targets
Constitutive Androstane Receptor (CAR) Agonistic and Antagonistic Effects
The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a critical role in regulating the metabolism of xenobiotics and endobiotics. nih.govnih.gov Quinazoline derivatives have been investigated for their ability to modulate CAR activity. Following the identification of 2-(3-methoxyphenyl)quinazoline (B11871692) derivatives as potent, non-specific activators of human CAR, further studies explored related structures to find more selective modulators. nih.govlincoln.ac.uk
A study focusing on a series of quinazolinones substituted at the C2 phenyl ring led to the identification of novel partial agonists and antagonists of human CAR. lincoln.ac.uk Notably, the compound 2-(4-bromophenyl)quinazoline-4-thione was found to possess significant CAR antagonistic activity. nih.govlincoln.ac.uk This compound did not exhibit any agonistic or inverse agonistic effects, making it a purely antagonistic ligand. lincoln.ac.ukresearchgate.net The discovery of such a compound is significant as it could serve as a tool for suppressing undesirable hepatic CAR activation or as a potential treatment for xenobiotic intoxication. lincoln.ac.ukresearchgate.net
Table 3: Activity of Quinazoline Derivatives on Constitutive Androstane Receptor (CAR) This table is interactive. You can sort and filter the data.
| Compound | Substitution | Activity on CAR | Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| 2-(3-Methylphenyl) quinazolinone derivative 7d | 3-Methylphenyl | Partial Agonist | 0.055 µM | lincoln.ac.uk |
| 2-(4-bromophenyl)quinazoline-4-thione 7l | 4-Bromophenyl | Antagonist | Not applicable | nih.govlincoln.ac.uk |
EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. For antagonists, potency is often expressed as IC₅₀ or Ki, but specific values were not provided in the source material for this compound.
Structure Activity Relationship Sar Studies of 4 4 Bromophenyl Quinazoline Analogues
Influence of the Bromophenyl Moiety and its Substitution Patterns on Biological Efficacy
The 4-(4-bromophenyl) moiety is a critical component for the biological activity of this quinazoline (B50416) series. The bromine atom, being an electron-withdrawing group at the para-position of the phenyl ring, significantly influences the molecule's electronic properties and binding interactions.
Research indicates that substitutions on this phenyl ring play a pivotal role in modulating biological potency. For instance, in the pursuit of anticancer agents, studies on related 4-anilinoquinazoline (B1210976) derivatives have shown that the presence of electron-withdrawing groups on the terminal phenyl ring is often beneficial. One study found that combining a 4-bromo substituent with another electron-withdrawing group, such as a 3-CF₃ group, resulted in potent cytotoxicity. mdpi.com Similarly, for certain 2-aryl-4-substituted quinazolines, para-substitution of the phenyl moiety with various electron-withdrawing groups (EWGs) like -Cl, -Br, -F, and -SO₂CH₃ led to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃. nih.gov
Studies on rhodanine-based quinazolinone hybrids have emphasized that bulky, hydrophobic, and electron-withdrawing substituents at the para position of the phenyl ring are essential for anti-proliferative activity. rsc.org For some kinase inhibitors, research has indicated that substitutions at the 4-position of the benzene (B151609) ring generally yield the best results, while having more than two substituents on the ring can reduce activity. researchgate.net
Table 1: Influence of Phenyl Ring Substitution on Biological Activity
This table is a representative summary based on findings from related quinazoline series.
| Parent Scaffold | Substitution on Phenyl Ring | Effect on Biological Activity | Activity Type | Citation |
|---|---|---|---|---|
| 4-Anilinoquinazoline | para-Electron Withdrawing Groups (-Br, -Cl, -F) | Increased Potency | Anticancer (EGFR/HER2 Inhibition) | nih.gov |
| 4-Anilinoquinazoline | 3-CF₃, 4-Br | Potent Cytotoxicity | Anticancer | mdpi.com |
| Quinazolinone-Thiazolidine Hybrid | Electron Withdrawing Groups | Increased Potency | Anticonvulsant | rsc.org |
| Rhodanine-Quinazolinone Hybrid | para-Bulky, Hydrophobic, EWG | Essential for Activity | Anti-proliferative | rsc.org |
| Quinazolinone | para-Electron Donating Group (-SCH₃) | Increased Potency | Antibacterial | mdpi.com |
| Quinazolinone | para-Electron Withdrawing Groups (-Cl, -CF₃) | Decreased Potency | Antibacterial | mdpi.com |
Impact of Functional Group Modifications and Heterocyclic Moieties on the Quinazoline Core
Modifications to the quinazoline core itself are a key strategy for optimizing biological activity. SAR studies have consistently shown that substitutions at positions 2, 6, and 8 of the quinazolinone ring system are particularly significant for various pharmacological activities. nih.gov
For antimicrobial applications, the introduction of halogen atoms at the 6th and 8th positions, as well as an amine or substituted amine at the 4th position, can enhance activity. nih.gov The presence of a methyl or thiol group at the 2-position has also been deemed essential for antimicrobial efficacy. nih.gov In one study, the substitution of -Cl at the 2nd position and -OCH₃ groups at the 6th and 7th positions of the quinazoline ring was found to be crucial for cytotoxicity against MCF-7 breast cancer cells. rsc.org
The addition of other heterocyclic moieties to the quinazoline scaffold can also profoundly impact its biological profile. It has been suggested that attaching different heterocyclic rings at position 3 of the quinazolinone core could lead to increased activity. nih.gov For example, a series of novel 4(3H)-quinazolinone derivatives bearing oxadiazoles (B1248032) and thiadiazoles at position 3 were synthesized and showed notable anticonvulsant activity. nih.gov Similarly, linking a 4-oxothiazolidine at the 3rd position of the quinazolinone backbone produced compounds with moderate to good anti-convulsant potential. rsc.org
The fusion of heterocyclic rings can also be a successful strategy. For instance, the synthesis of Pyrrolo[1,2-c]quinazolines from 4-methylquinazolines has yielded compounds with promising antiplasmodial action against Plasmodium falciparum. arabjchem.org
Table 2: Effect of Quinazoline Core Modifications on Biological Activity
| Position(s) of Modification | Modification Type | Resulting Biological Activity | Citation |
|---|---|---|---|
| 2 | Methyl or Thiol group | Essential for antimicrobial activity | nih.gov |
| 2, 6, 7 | -Cl at C2, -OCH₃ at C6/C7 | Essential for cytotoxicity (MCF-7 cells) | rsc.org |
| 3 | Addition of Oxadiazole/Thiadiazole | Anticonvulsant activity | nih.gov |
| 3 | Addition of 4-Oxothiazolidine | Anticonvulsant activity | rsc.org |
| 4 | Amine or substituted amine | Improved antimicrobial activity | nih.gov |
| 6, 8 | Halogen atom | Improved antimicrobial activity | nih.gov |
Positional Effects of Substituents on the Quinazoline Ring and Phenyl Moiety on Biological Potency
The specific position of a substituent on both the quinazoline ring and the attached phenyl moiety can have a dramatic effect on biological potency. The properties of the quinazoline core are significantly influenced by the nature and position of its substituents, whether they are on the benzene or the pyrimidine (B1678525) part of the ring system. nih.gov
On the Quinazoline Ring: SAR studies of quinazolinone derivatives have identified positions 2, 6, and 8 as critical for modulating pharmacological activities. nih.gov For antibacterial action, placing halogens at position 6 has been shown to promote activity. mdpi.com In the context of anticonvulsant agents, the presence of a chlorine atom at position 7 on the quinazolinone system was found to be favorable. nih.gov For anticancer activity, particularly as EGFR inhibitors, substitutions at the 6 and 7-positions with bulky groups or hydrophilic amino substituents have been shown to increase potency and improve water solubility, respectively. mdpi.com The presence of electron-donating groups, such as dimethoxy groups at positions 6 and 7, has been shown to increase the antibacterial activity of certain quinazolinones. mdpi.com
On the Phenyl Moiety: The substitution pattern on the 4-phenyl ring is equally important. As a general rule for certain kinase inhibitors, substitution at the para-position of the benzene ring often yields the most potent compounds. researchgate.net For a series of antibacterial 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones, the specific substitutions on the aryl ring had varied effects on their antibacterial properties, demonstrating the sensitivity of the SAR to positional changes. mdpi.com For anticonvulsant activity, electron-withdrawing groups at the ortho, meta, or para position of the phenyl ring attached at the 2nd position of a linked thiazolidine (B150603) ring were all found to be important. rsc.org
Structure-Based Design Principles for Enhanced Target Selectivity and Potency
The rational design of 4-(4-bromophenyl)quinazoline analogues increasingly relies on structure-based drug design (SBDD) principles to achieve higher potency and selectivity for specific biological targets. acs.org This approach utilizes detailed three-dimensional structural information of the target protein, often obtained through methods like X-ray crystallography, to design molecules that fit precisely into the active site.
One successful application of this strategy involved the development of potent and selective p21-activated kinase 4 (PAK4) inhibitors based on a quinazoline scaffold. acs.org Guided by the crystal structure of the ATP-binding pocket of PAKs, researchers designed a series of novel 4-aminoquinazoline-2-carboxamide inhibitors. This structure-guided approach allowed for the optimization of the inhibitors' selectivity, therapeutic potency, and pharmaceutical properties. acs.org
Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is another cornerstone of structure-based design. researchgate.net It allows for the virtual screening of large libraries of compounds and helps in understanding the binding modes of potential inhibitors. For example, docking studies of quinazolinone derivatives into the active site of the bacterial gyrase enzyme helped to explain their observed antibacterial activity. nih.gov Similarly, in the development of new EGFR inhibitors, molecular docking is used to analyze how different substitutions on the quinazoline ring interact with key residues like Met769 and Thr766 in the enzyme's active site. nih.gov These computational insights guide the synthesis of new analogues with enhanced binding affinity and, consequently, greater potency.
Comparative SAR Analyses with Other Halogenated Quinazoline Derivatives
The nature of the halogen substituent on the quinazoline scaffold can significantly influence biological activity. Comparative studies involving bromo-, chloro-, and fluoro-derivatives provide valuable insights into the role of halogens in ligand-target interactions.
In the development of antibacterial 4(3H)-quinazolinones, the introduction of halogens into the aromatic ring was generally well-tolerated. acs.org A study showed that while a chloro-substituted analogue (compound 31) and a bromo-substituted analogue (compound 32) were both active, the addition of a second halogen substituent only led to a twofold improvement in the minimum inhibitory concentration (MIC) compared to the non-halogenated parent compound. acs.org
For certain anticancer agents targeting EGFR, the specific halogen and its position are crucial. One study of 4-anilino-quinazoline derivatives found that a 2,4-substitution on the aniline (B41778) moiety with heavy and bulky halogen atoms increased activity against the VEGFR2 kinase, while a 3,4-substitution pattern favored activity against EGFR. nih.gov Another study developing dual EGFR-HER2 inhibitors synthesized a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines. The 4-bromo-phenylethylidene-hydrazinyl derivative displayed the highest inhibitory activity toward EGFR, comparable to the drug lapatinib (B449). nih.gov
In a different context, a study on quinazolinone derivatives found that replacing two chlorine atoms on the quinazoline core improved antimicrobial action, whereas substituting a methyl group with a methoxy (B1213986) group on the aniline ring decreased activity. mdpi.com This indicates that while halogens are often beneficial, their effect is part of a complex interplay with other substituents on the molecule. The choice of halogen can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking studies have been instrumental in elucidating their binding modes and affinities with various biological targets.
Prediction of Binding Affinities and Optimal Ligand Conformations
Molecular docking simulations have been successfully used to predict the binding affinities of quinazoline derivatives. For instance, studies on 2,3-disubstituted-4(3H)-quinazolinones as potential COX-2 inhibitors revealed that derivatives with a 4-nitrophenyl moiety at C-2 and a 4-nitrobenzylideneamino group at N-3 exhibited lower re-rank scores, indicating higher binding energy with the target receptor. researchgate.net Specifically, compounds 1 , 15 , and 17 in that study occupied all three pocket regions of the COX-2 active site in a manner similar to the co-crystallized ligand. researchgate.net
In another study, docking of novel quinazoline derivatives into the PARP-1 active site was performed to understand their interactions. nih.gov Similarly, the binding affinity of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives towards the GABA-A receptor was predicted using molecular modeling to understand their anticonvulsant activity. semanticscholar.org
Table 1: Predicted Binding Affinities of Selected Quinazoline Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | -131.508 to -108.418 (re-rank score) | researchgate.net |
| 4a (a quinazoline derivative) | CDK4/6 | -13.62 | researchgate.net |
| ZINC75260693 (a quinazoline-like compound) | CDK4/6 | -10.71 (XP docking score) | researchgate.net |
Analysis of Key Amino Acid Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)
The analysis of interactions between the ligand and key amino acid residues in the binding pocket is crucial for understanding the mechanism of action. For quinazoline derivatives, various types of interactions have been identified.
Hydrogen Bonding: In the context of EGFR inhibition, the nitrogen atom of the quinazoline nucleus and the nitrogen of the aniline group at the fourth position have been shown to form crucial hydrogen bonds with residues like Met793. japsonline.com For some chalcone-quinazoline hybrids, a key hydrogen bond is formed between the carbonyl oxygen at the para-position of the benzamide (B126) and Met793. japsonline.com
Hydrophobic Interactions: Hydrophobic interactions play a significant role in stabilizing the ligand-protein complex. For instance, potent TLR4 inhibitors among quinazolinone derivatives are stabilized through hydrophobic interactions. rsc.org
π-π Stacking and Other Interactions: The quinazolinone and phenyl rings can engage in pi-sigma and pi-pi interactions with residues such as Leu 820, Val 702, Ala 719, and Phe 699 in the EGFR binding site. nih.gov Amide-π interactions have also been observed in the binding of quinazolin-4(3H)-ones to their target receptors. rsc.org
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational stability of ligand-protein complexes over time.
Studies on quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors have utilized MD simulations to analyze the structural and thermodynamic aspects of the interactions. brieflands.com These simulations revealed that Met 769 is a key residue, forming stable hydrogen bonds with the amine group on the quinazoline ring of the inhibitors. brieflands.com Furthermore, MD simulations of a potent dual EGFR/VEGFR-2 inhibitor, compound 4 , demonstrated that it induces structural dynamics and stabilizes specific regions of both enzymes, influencing their conformational flexibility. rsc.org
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This model can then be used for virtual screening of large compound libraries to discover new potential ligands.
A pharmacophore model for quinazoline-based EGFR inhibitors was developed, consisting of a five-point model (AAARR.7). researchgate.net This model, which was statistically significant, was used to screen the ZINC database, leading to the identification of several potential hits with high docking scores. researchgate.net Similarly, a pharmacophore model for quinazoline derivatives targeting CDK4/6 kinase led to the identification of ADRRR_1 as the best model, which was subsequently used for 3D-QSAR studies and virtual screening. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.
A 3D-QSAR analysis of iodinated 4-(3H)-quinazolinones as dihydrofolate reductase (DHFR) inhibitors indicated that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring, along with hydrophobic interactions of the quinazolinic ring, are beneficial for activity. nih.gov Another QSAR study on 2,3-disubstituted-4(3H)-quinazolinone derivatives as anticonvulsant agents suggested that sterically bulky groups like 4-bromophenyl at the R1 position are required for enhanced activity. ajpp.in
Table 2: Key Findings from QSAR Studies on Quinazoline Derivatives
| QSAR Study Focus | Key Finding | Reference |
| Antimalarial activity of 4-substituted quinazolines | Molecular weight, electrostatic, and steric fields are significantly correlated with activity. | researchgate.net |
| Anticonvulsant activity of 2,3-disubstituted-4(3H)-quinazolinones | Sterically bulky groups at the R1 position (e.g., 4-bromophenyl) are favorable. | ajpp.in |
| Antitumor activity of iodinated 4-(3H)-quinazolinones | Electron-withdrawing and lipophilic groups at the para-position of the phenyl ring enhance activity. | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties
DFT calculations are employed to investigate the electronic structure, reactivity, and vibrational spectra of molecules.
For rsc.orgdovepress.commdpi.comtriazolo[4,3-c]quinazoline derivatives, DFT calculations were used to study their photophysical and electrochemical properties, with results showing good agreement with experimental data. mdpi.comdntb.gov.ua These calculations helped in understanding the electronic transitions and the effect of substituents on the emission spectra. mdpi.com In another study, DFT was used to investigate the mechanistic route of the catalytic formation of N3-substituted quinazoline-2,4(1H,3H)-diones. rsc.org Furthermore, DFT has been applied to calculate properties like ionization potential to understand the antioxidant activities of quinazolin-4-one derivatives. sapub.org
Electrostatic Potential Surface (MEP) Analysis for Reactivity Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, offering a map of its reactive sites. uni-muenchen.deasrjetsjournal.org The MEP is plotted onto the molecule's electron density surface, using a color-coded scheme to indicate different potential values. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red or orange. asrjetsjournal.org Conversely, regions of positive potential (electron-poor), which are prone to nucleophilic attack, are colored blue. asrjetsjournal.org
Future Directions and Research Perspectives
Potential for Lead Optimization and Development of Novel Derivatives
The existing body of research on 4-(4-Bromophenyl)quinazoline and its analogues provides a solid foundation for further lead optimization. Future efforts could focus on:
Systematic modification of substituents: Exploring a wider range of substituents at various positions on both the quinazoline and phenyl rings to further refine SAR.
Hybrid molecule design: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. mdpi.com
Computational modeling: Utilizing molecular docking and other computational tools to guide the design of new derivatives with improved binding affinity and selectivity for specific biological targets. dovepress.comsemanticscholar.org
Emerging Therapeutic Targets and Unexplored Biological Activities
While much of the research has focused on established targets like EGFR, there is potential to explore the activity of this compound derivatives against emerging therapeutic targets. This could include other kinases, enzymes involved in metabolic diseases, or targets related to neurodegenerative disorders. mdpi.com Furthermore, a comprehensive screening of these compounds against a broad panel of biological assays could uncover previously unknown therapeutic applications.
Conclusion
Structural Characterization and Spectroscopic Analysis of Bromophenyl Quinazoline Compounds
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the molecule's vibrational modes. The IR spectrum of 4-(4-Bromophenyl)quinazoline is expected to exhibit characteristic absorption bands corresponding to its quinazoline (B50416) core and the bromophenyl substituent.
The quinazoline ring system has strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which are attributed to the C=C and C=N stretching vibrations of the aromatic rings. nih.gov Additional bands of variable intensity in the 1500–1300 cm⁻¹ range also arise from these aromatic ring vibrations. nih.gov
The aromatic C-H stretching vibrations for both the quinazoline and bromophenyl rings are anticipated to appear at wavenumbers above 3000 cm⁻¹. The C-H in-plane deformation vibrations are typically observed in the 1290–1010 cm⁻¹ region, while the C-H out-of-plane deformation vibrations are found between 1000 and 700 cm⁻¹. nih.gov The specific pattern of the out-of-plane bending bands in the 900-650 cm⁻¹ region can often help confirm the substitution pattern on the aromatic rings. For the para-substituted bromophenyl group, a strong band is expected in the 850-800 cm⁻¹ range. The C-Br stretching vibration is typically observed as a weaker band in the fingerprint region, at lower frequencies (around 700-500 cm⁻¹).
The expected characteristic IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| > 3000 | Medium | Aromatic C-H Stretching |
| 1635–1610 | Strong | Aromatic C=C and C=N Stretching (Quinazoline) |
| 1580–1565 | Strong | Aromatic C=C and C=N Stretching (Quinazoline) |
| 1520–1475 | Strong | Aromatic C=C Stretching (Quinazoline/Phenyl) |
| 1290–1010 | Variable | Aromatic C-H In-plane Bending |
| 1000–700 | Strong | Aromatic C-H Out-of-plane Bending |
| ~700-500 | Weak-Medium | C-Br Stretching |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₄H₉BrN₂), mass spectrometry provides definitive evidence for its elemental composition and connectivity.
Molecular Weight Confirmation
A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. chemguide.co.ukcsbsju.edu Consequently, the molecular ion of this compound will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. chemguide.co.ukorgchemboulder.com These peaks are designated as the molecular ion peak [M]⁺ (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br). This characteristic 1:1 doublet is a clear indicator of the presence of a single bromine atom in the molecule. csbsju.edusavemyexams.com The calculated molecular weight for C₁₄H₉⁷⁹BrN₂ is 283.99, and for C₁₄H₉⁸¹BrN₂ is 285.99. Therefore, the mass spectrum is expected to show prominent peaks at m/z ≈ 284 and 286.
Fragmentation Analysis
The fragmentation pathways of protonated quinazolines are predominantly controlled by the structure of the molecule. soton.ac.uk In the mass spectrum of this compound, fragmentation is expected to occur at the most labile bonds. Common fragmentation patterns for aromatic halides and quinazoline derivatives include cleavage of the carbon-halogen bond and fragmentation of the heterocyclic ring.
A primary fragmentation pathway would involve the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) to form a phenylquinazoline cation at m/z ≈ 205. Another significant fragmentation could be the cleavage of the C-C bond connecting the phenyl ring to the quinazoline core. This would lead to fragments corresponding to the bromophenyl cation (C₆H₄Br⁺) at m/z 155 and 157, or the 4-quinazolinyl cation (C₈H₅N₂⁺) at m/z 129. Further fragmentation of the quinazoline-containing ions may occur through the characteristic loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a loss of 27 Da. rsc.org
The table below details the expected key fragments in the mass spectrum of this compound.
| m/z (approx.) | Proposed Ion Formula/Structure | Fragmentation Pathway |
| 284, 286 | [C₁₄H₉BrN₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 205 | [C₁₄H₉N₂]⁺ | Loss of •Br from molecular ion |
| 155, 157 | [C₆H₄Br]⁺ | Cleavage of the quinazoline-phenyl bond |
| 129 | [C₈H₅N₂]⁺ | Cleavage of the quinazoline-phenyl bond |
| 77 | [C₆H₅]⁺ | Loss of Br from the bromophenyl fragment |
Q & A
Q. What are the common synthetic routes for 4-(4-Bromophenyl)quinazoline and its derivatives?
- Methodological Answer : Synthesis typically involves multistep organic transformations. For example, 4-[(4-bromophenyl)sulfonyl]benzoic acid can be converted to its acyl chloride derivative, followed by acylation of amino acids (e.g., phenylalanine) and subsequent cyclodehydration using agents like ethyl carbonochloridate. This forms oxazole or quinazoline cores . Modifications include introducing phenoxypyridine moieties via coupling reactions to enhance receptor-binding properties, as seen in MCHR1 antagonists . Key steps:
- Step 1 : Sulfonation of bromobenzene derivatives.
- Step 2 : Acylation and cyclization to form heterocyclic scaffolds.
- Step 3 : Functionalization with halogenated or electron-withdrawing groups for targeted bioactivity.
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- X-ray Crystallography : SHELXL (for small-molecule refinement) and SHELXS/SHELXD (for structure solution) are widely used to resolve crystal structures. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.4019 Å, b = 9.6025 Å) have been reported for bromophenyl-containing heterocycles .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups like sulfonyl or carbonyl. Mass spectrometry validates molecular weight .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses stability and phase transitions .
Advanced Research Questions
Q. How can computational methods like DFT assist in understanding the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior. For ferrocenyl-substituted quinazolinones, DFT simulations in gas and crystal phases align with experimental cyclic voltammetry data, showing one-electron oxidation localized at the ferrocene unit. This approach guides the design of electroactive compounds for sensors or catalysts .
- Workflow :
Optimize molecular geometry using B3LYP/6-31G(d).
Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
Compare computed vs. experimental XRD bond lengths (e.g., C–Br: 1.89 Å) to validate models .
Q. What strategies are employed to resolve contradictions in biological activity data among structurally similar quinazoline derivatives?
- Methodological Answer : Discrepancies arise from substituent effects or assay conditions. A comparative analysis framework includes:
- Structural-Activity Relationship (SAR) : Compare substituents (e.g., 5-ethoxy vs. 4-bromophenyl groups). For example, 5-ethoxy-2,4-quinazolinediamine shows high anticancer activity, while 2-(4-bromophenyl)-quinazolin-4(3H)-one exhibits α-glucosidase inhibition .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Data Normalization : Report IC₅₀ values relative to reference inhibitors (e.g., doxorubicin) .
Q. How does the introduction of a bromophenyl group influence the pharmacological profile of quinazoline-based compounds?
- Methodological Answer : The bromophenyl moiety enhances lipophilicity (logP) and π-π stacking with biological targets. For example:
- Enzyme Inhibition : Bromine's electron-withdrawing effect increases binding to ATP-binding pockets in kinases.
- Antimicrobial Activity : Halogenation improves membrane penetration, as seen in oxazolidine derivatives targeting bacterial ribosomes .
- Structural Modifications : Replace bromine with methoxy or methyl groups to tune potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
